![molecular formula C20H20N2O2 B7548912 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one](/img/structure/B7548912.png)
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one, also known as ESI or Spiro-OMeTAD, is a widely used organic material in the field of photovoltaics and dye-sensitized solar cells. ESI is a small molecule that can be synthesized through a simple and efficient method. It has unique properties that make it an excellent candidate for use in solar cells, such as high charge mobility and good energy level alignment.
作用机制
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one works as a hole transport material in perovskite solar cells by transporting positive charges (holes) from the perovskite layer to the electrode. It also helps to prevent the recombination of charges, which can reduce the efficiency of the solar cell. In dye-sensitized solar cells, 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one works as a sensitizer by absorbing photons and transferring the energy to the dye molecules. This helps to increase the efficiency of the solar cell by improving the absorption of light.
Biochemical and Physiological Effects:
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one is not commonly used in biochemical or physiological research, as it is primarily used in the field of photovoltaics. However, some studies have shown that 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has low toxicity and is biocompatible, which makes it a promising candidate for use in bioelectronic devices.
实验室实验的优点和局限性
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has several advantages for use in lab experiments. It is easy to synthesize and purify, which makes it readily available for research. It also has unique properties that make it an excellent candidate for use in solar cells. However, 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has some limitations, such as its sensitivity to moisture and air, which can affect its performance in solar cells. It also has a relatively low thermal stability, which can limit its use in high-temperature applications.
未来方向
There are several future directions for research on 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one. One area of research is to improve the stability and performance of perovskite solar cells using 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one as a hole transport material. Another area of research is to explore the use of 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one in other types of solar cells, such as organic solar cells. Additionally, 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has potential applications in bioelectronic devices, such as biosensors and neural interfaces, which could be an area of future research. Finally, there is a need for further studies on the toxicity and biocompatibility of 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one to determine its potential for use in biomedical applications.
合成方法
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one can be synthesized through a simple and efficient method that involves the reaction of 3,3'-spirobi[indoline] and 4-ethylbenzoyl chloride in the presence of a base. The reaction produces 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one as a yellow powder, which can be purified through recrystallization.
科学研究应用
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one is widely used in the field of photovoltaics and dye-sensitized solar cells. It is used as a hole transport material (HTM) in perovskite solar cells, which are a promising alternative to silicon solar cells. 1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one has been shown to improve the efficiency and stability of perovskite solar cells. It is also used as a sensitizer in dye-sensitized solar cells, where it helps to improve the absorption of light and increase the efficiency of the solar cell.
属性
IUPAC Name |
1'-(4-ethylbenzoyl)spiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-14-7-9-15(10-8-14)18(23)22-12-11-20(13-22)16-5-3-4-6-17(16)21-19(20)24/h3-10H,2,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRMJZSTHDBLKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC3(C2)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(4-ethylbenzoyl)spiro[indole-3,3'-pyrrolidin]-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

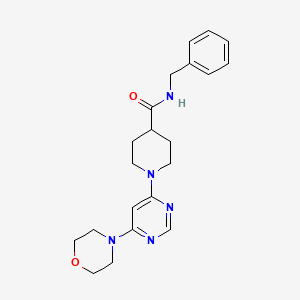
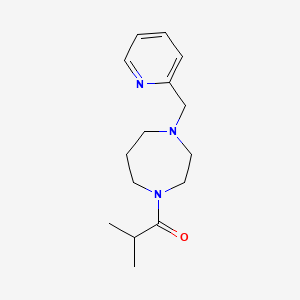
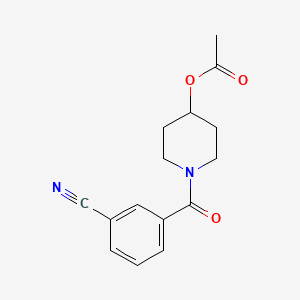
![2-{[4-(4-Methylphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B7548841.png)
![N~5~-(3,4-dimethoxyphenyl)-2-(1-isopropyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7548842.png)
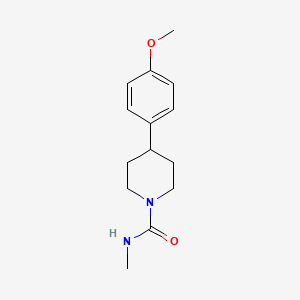
![N-(3-ethylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548872.png)

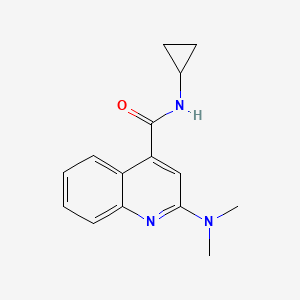
![N-(5-fluoro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548897.png)
![N-(4-chloro-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7548900.png)
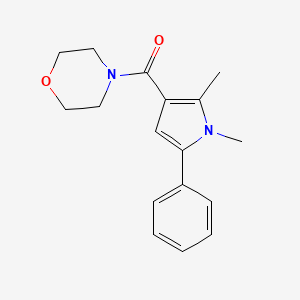

methanone](/img/structure/B7548929.png)